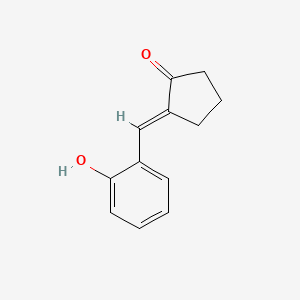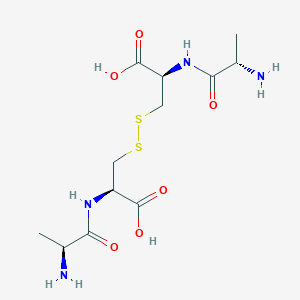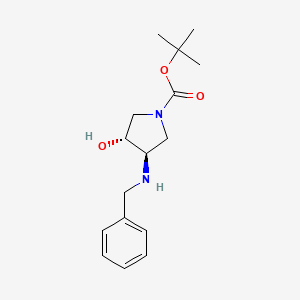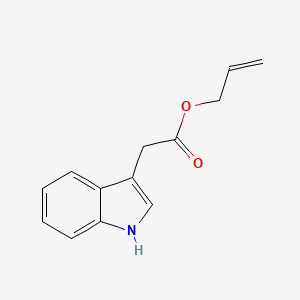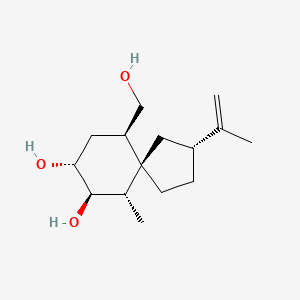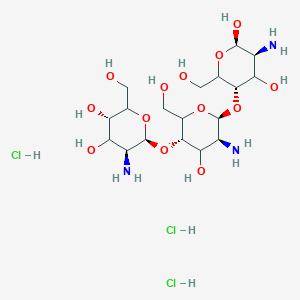
Mogroside VI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mogroside VI is a glycoside compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound belongs to the cucurbitane-type triterpene glycosides and is known for its intense sweetness, which is significantly higher than that of sucrose. This compound is one of the minor mogrosides found in monk fruit, contributing to its sweet taste and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mogrosides, including Mogroside VI, involves complex glycosylation processes. The primary method includes the biotransformation of mogrol, the aglycone form, through enzymatic glycosylation. This process typically involves the use of glycosyltransferases to attach glucose units to mogrol .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Engineered host cells, such as yeast or bacteria, are used to produce mogrol glycosides at high purity and yield. This method is advantageous due to its scalability and efficiency in producing large quantities of mogrosides .
Chemical Reactions Analysis
Types of Reactions: Mogroside VI undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the glucose units.
Reduction: Reduction reactions can alter the glycosidic bonds.
Substitution: Substitution reactions can replace specific functional groups on the mogrol backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions include modified mogrosides with altered sweetness and potential therapeutic properties .
Scientific Research Applications
Mogroside VI has a wide range of applications in scientific research:
Chemistry: It is studied for its potential as a natural sweetener and its stability under various conditions.
Biology: Research focuses on its antioxidant and anti-inflammatory properties.
Industry: It is used in the food industry as a non-caloric sweetener and flavor enhancer.
Mechanism of Action
Mogroside VI exerts its effects primarily through its interaction with various molecular targets and pathways:
Antioxidant Activity: It reduces oxidative stress by scavenging reactive oxygen species.
Anti-inflammatory Effects: this compound modulates inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Neuroprotection: It protects neuronal cells by stabilizing mitochondrial function and reducing apoptosis. .
Comparison with Similar Compounds
Mogroside VI is compared with other mogrosides, such as Mogroside V and Mogroside III:
Mogroside V: The most abundant mogroside in monk fruit, known for its intense sweetness.
Mogroside III: Another minor mogroside with similar sweetening properties but different glycosylation patterns.
Uniqueness: this compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and potential health benefits. It is also less abundant compared to Mogroside V, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
189307-15-1 |
|---|---|
Molecular Formula |
C66H112O34 |
Molecular Weight |
1449.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C66H112O34/c1-24(9-13-37(63(4,5)88)98-61-55(100-59-53(87)47(81)41(75)31(21-70)94-59)49(83)43(77)33(96-61)23-90-57-51(85)45(79)39(73)29(19-68)92-57)25-15-16-64(6)34-12-10-26-27(66(34,8)35(71)17-65(25,64)7)11-14-36(62(26,2)3)97-60-54(99-58-52(86)46(80)40(74)30(20-69)93-58)48(82)42(76)32(95-60)22-89-56-50(84)44(78)38(72)28(18-67)91-56/h10,24-25,27-61,67-88H,9,11-23H2,1-8H3/t24-,25-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36+,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+,61+,64+,65-,66+/m1/s1 |
InChI Key |
LTDANPHZAHSOBN-ISABJOOBSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


